7-メチルキノリンカルボン酸メチル

概要

説明

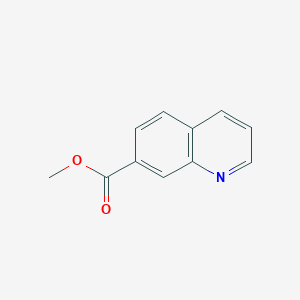

Methyl quinoline-7-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. Methyl quinoline-7-carboxylate is characterized by a carboxylate group attached to the seventh position of the quinoline ring and a methyl group attached to the carboxylate group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.

科学的研究の応用

Medicinal Chemistry

MQC has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that MQC exhibits significant antibacterial and antifungal properties. For instance, studies have shown its effectiveness against various strains of bacteria, including resistant strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : MQC derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A study demonstrated that certain MQC derivatives inhibited the growth of breast cancer cells through apoptosis induction, suggesting potential as anticancer agents .

- Galectin Inhibition : Recent findings highlight MQC's role as an inhibitor of galectins, proteins involved in cancer progression and immune response modulation. Compounds derived from MQC showed improved binding affinities to galectin-8N, indicating their potential in targeting tumor progression .

Material Science

MQC is utilized in the development of advanced materials:

- Dyes and Pigments : The compound's unique chemical structure allows it to be used as a precursor for synthesizing dyes and pigments with specific optical properties. Its derivatives have been incorporated into polymers to enhance color stability and lightfastness .

- Organic Electronics : MQC derivatives have been explored in organic electronic applications due to their semiconducting properties. Studies show that incorporating MQC into organic light-emitting diodes (OLEDs) can improve device performance .

Biological Research

In addition to its medicinal applications, MQC plays a role in biological research:

- Enzyme Inhibition Studies : MQC has been used to study enzyme inhibition mechanisms, particularly in relation to metabolic pathways involved in drug metabolism. It serves as a model compound for understanding the interactions between small molecules and enzymes .

- Cell Signaling Pathways : Research indicates that MQC can influence signaling pathways related to inflammation and cell survival, providing insights into its potential therapeutic roles in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study published in Organic & Biomolecular Chemistry, researchers synthesized various MQC derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

A study investigated the cytotoxic effects of MQC on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that specific MQC derivatives significantly reduced cell viability compared to control groups, suggesting their potential as lead compounds in anticancer drug development.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Anticancer agents | Induced apoptosis in breast cancer cells | |

| Galectin inhibitors | Improved binding affinity to galectin-8N | |

| Material Science | Dyes and pigments | Enhanced color stability |

| Organic electronics | Improved performance in OLED devices | |

| Biological Research | Enzyme inhibition studies | Insights into drug metabolism |

| Cell signaling pathway studies | Potential therapeutic roles in inflammation |

作用機序

Target of Action

Methyl quinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . .

Mode of Action

Quinoline derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Methyl quinoline-7-carboxylate may interact with its targets through similar mechanisms.

Biochemical Pathways

Quinoline derivatives have been associated with a wide range of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . This suggests that Methyl quinoline-7-carboxylate may affect multiple biochemical pathways.

Result of Action

Quinoline derivatives have been associated with a wide range of bio-responses . This suggests that Methyl quinoline-7-carboxylate may have similar effects.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-7-carboxylate can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer reaction, where 2-aminobenzaldehyde reacts with an α-methylene ketone in the presence of a base such as sodium ethoxide under reflux conditions . Another method is the Pfitzinger reaction, which involves the condensation of isatin with a ketone in an alkaline medium .

Industrial Production Methods: Industrial production of methyl quinoline-7-carboxylate often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

化学反応の分析

Types of Reactions: Methyl quinoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of the carboxylate group can yield quinoline-7-methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinoline-7-carboxylic acid.

Reduction: Quinoline-7-methanol.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

類似化合物との比較

Methyl quinoline-7-carboxylate can be compared with other quinoline derivatives such as:

- Pamaquine

- Chloroquine

- Tafenoquine

- Bulaquine

- Quinine

- Mefloquine

- Amodiaquine

Uniqueness: Methyl quinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Unlike some other quinoline derivatives primarily used as antimalarial agents, methyl quinoline-7-carboxylate is versatile and finds applications across various fields, including synthetic organic chemistry and medicinal chemistry .

生物活性

Methyl quinoline-7-carboxylate is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and case studies from various research findings.

1. Chemical Structure and Synthesis

Methyl quinoline-7-carboxylate is characterized by the presence of a quinoline ring with a carboxylate group at the 7-position. The synthesis typically involves methods such as refluxing quinoline derivatives with appropriate reagents. For instance, one study synthesized the compound through a two-step process involving hydrazine hydrate and subsequent reactions with phenyl isothiocyanates .

2.1 Anticoccidial Activity

Research has shown that methyl quinoline-7-carboxylate derivatives exhibit significant anticoccidial activity against Eimeria tenella, a parasite affecting poultry. In a study evaluating various quinoline carboxylate derivatives, certain compounds demonstrated high efficacy, with one derivative achieving an anticoccidial index of 168.7 at a dosage of 27 mg/kg . The results are summarized in the following table:

| Compound | Anticoccidial Index | Dosage (mg/kg) |

|---|---|---|

| 7e | 168.7 | 27 |

| 7c | 137.7 | 27 |

| 7d | 137.7 | 27 |

| 7g | 123.4 | 27 |

2.2 Enzyme Inhibition

Methyl quinoline-7-carboxylate has been studied for its potential as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. This inhibition can prevent the conversion of angiotensin I to angiotensin II, thus contributing to cardiovascular health . Additionally, derivatives have shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, albeit with lower potency compared to standard inhibitors like acarbose .

3.1 Neuroprotective Effects

In neuropharmacological studies, methyl quinoline-7-carboxylate was evaluated for its neuroprotective properties in models of Parkinson's disease. The compound's ability to stabilize G-quadruplex DNA structures was linked to its potential in enhancing neuronal survival under oxidative stress conditions .

3.2 Antifungal Activity

Another area of interest is the antifungal activity exhibited by methyl quinoline-7-carboxylate derivatives. A study reported that specific modifications to the quinoline structure enhanced antifungal efficacy against various strains, suggesting that the carboxylate group plays a significant role in biological interactions .

4. Structure-Activity Relationships (SAR)

Research indicates that the position of substituents on the quinoline ring significantly influences biological activity. For instance, moving the carboxylate group from position 6 to position 7 resulted in increased binding affinity for galectin-8N, highlighting the importance of structural modifications in drug design .

特性

IUPAC Name |

methyl quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502345 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51552-68-2 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl quinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。